4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE
Overview
Description
4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamine group, and a cyclopentaquinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative and a brominated quinoline intermediate.
Formation of the Cyclopentaquinoline Ring: This step involves the cyclization of the quinoline intermediate to form the cyclopentaquinoline ring system.
Introduction of the Dimethylamine Group: The dimethylamine group can be introduced through a nucleophilic substitution reaction, using a suitable amine source.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Phenyl derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes . It can also interact with enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with 4-(4-BROMOPHENYL)-NN-DIMETHYL-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE.
Bromophenyl Derivatives: Compounds such as 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts specific chemical and biological properties. The presence of the cyclopentaquinoline core, in particular, distinguishes it from other quinoline derivatives and contributes to its unique reactivity and biological activity.
Properties
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c1-24(2)21(25)18-8-4-7-17-15-5-3-6-16(15)19(23-20(17)18)13-9-11-14(22)12-10-13/h3-5,7-12,15-16,19,23H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKLZGECVOENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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